

Spectroscopic data for 6-Chloro-2-(tributylstannyl)pyridine (NMR, MS)

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Compound of Interest

Compound Name: 6-Chloro-2-(tributylstannyl)pyridine

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An In-depth Technical Guide to the Spectroscopic Characterization of **6-Chloro-2-(tributylstannyl)pyridine**

Authored by: A Senior Application Scientist

Introduction

6-Chloro-2-(tributylstannyl)pyridine is a pivotal organometallic reagent, primarily utilized as a versatile building block in synthetic organic chemistry. Its structure, featuring a pyridine ring substituted with a chlorine atom and a tributylstannyl group, makes it an ideal substrate for palladium-catalyzed Stille coupling reactions.[1] These reactions are fundamental for the construction of complex carbon-carbon bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

The efficacy and reactivity of this organostannane in such precise synthetic applications are directly dependent on its purity and structural integrity. Therefore, a robust and unambiguous analytical characterization is not merely a procedural step but a cornerstone of its reliable use. This guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used to validate the structure of **6-**

Chloro-2-(tributylstannyl)pyridine, offering field-proven insights into spectral interpretation and data acquisition.

Molecular Structure and Isotopic Considerations

To fully interpret the spectroscopic data, it is essential to first visualize the molecule's structure and understand its elemental composition, particularly the isotopic abundances of tin (Sn) and chlorine (Cl), which create highly characteristic spectral patterns.

Caption: Molecular structure of **6-Chloro-2-(tributylstannyl)pyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organotin compounds in solution. For this molecule, a combination of ^1H , ^{13}C , and ^{119}Sn NMR experiments provides a complete picture of the molecular framework. A key feature in the ^1H and ^{13}C NMR spectra of organostannanes is the presence of "satellites"—smaller peaks flanking a main signal—which arise from J-coupling to the NMR-active tin isotopes, ^{117}Sn (7.57% abundance) and ^{119}Sn (8.59% abundance).^{[2][3]} The observation of these satellites is definitive proof of a tin-carbon bond.

^1H NMR Spectral Analysis

The ^1H NMR spectrum provides information on the number of different types of protons and their connectivity. The spectrum can be divided into two main regions: the aromatic region for the pyridine ring protons and the aliphatic region for the tributyl group protons. The presence of the electron-withdrawing chlorine atom at the 6-position influences the chemical shifts of the pyridine protons.^[1]

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Key Couplings
H-4 (Pyridine)	~7.6 - 7.8	Triplet (t)	1H	$J(H4,H3) \approx$ $J(H4,H5) \approx 7.7$ Hz
H-3 (Pyridine)	~7.4 - 7.5	Doublet (d)	1H	$J(H3,H4) \approx 7.7$ Hz
H-5 (Pyridine)	~7.2 - 7.3	Doublet (d)	1H	$J(H5,H4) \approx 7.7$ Hz
Sn-CH ₂ - (α)	~1.1 - 1.3	Triplet (t)	6H	$J(H\alpha,H\beta) \approx 8$ Hz, ${}^2J(\text{Sn},H) \approx 50$ Hz
-CH ₂ - (β)	~1.5 - 1.7	Sextet	6H	$J(H\beta,H\alpha) \approx 8$ Hz, $J(H\beta,H\gamma) \approx 7$ Hz
-CH ₂ - (γ)	~1.3 - 1.4	Sextet	6H	$J(H\gamma,H\beta) \approx 7$ Hz, $J(H\gamma,H\delta) \approx 7.3$ Hz
-CH ₃ (δ)	~0.9	Triplet (t)	9H	$J(H\delta,H\gamma) \approx 7.3$ Hz

Note: Chemical shifts are predictions based on data for analogous compounds like 2-(tributylstannyl)pyridine and general principles of substituent effects.[4][5][6] The ${}^2J(\text{Sn},H)$ coupling on the α -protons is a crucial diagnostic feature.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this molecule, we expect to see three signals for the pyridine ring and four signals for the tributyl group. The carbon directly attached to the tin atom will exhibit a large one-bond coupling constant (${}^1J(^{119}\text{Sn}, {}^{13}\text{C})$), which is a definitive indicator of the Sn-C bond.[7]

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Key Couplings
C-2 (Pyridine)	~170 - 172	$^1J(\text{Sn,C}) \approx 450\text{-}500$ Hz
C-6 (Pyridine)	~150 - 152	$^3J(\text{Sn,C}) \approx 30\text{-}40$ Hz
C-4 (Pyridine)	~135 - 137	$^3J(\text{Sn,C}) \approx 15\text{-}20$ Hz
C-3 (Pyridine)	~128 - 130	$^2J(\text{Sn,C}) \approx 40\text{-}50$ Hz
C-5 (Pyridine)	~122 - 124	$^4J(\text{Sn,C}) \approx 5\text{-}10$ Hz
Sn-CH ₂ - (α)	~10 - 12	$^1J(\text{Sn,C}) \approx 330\text{-}360$ Hz
-CH ₂ - (β)	~29 - 30	$^2J(\text{Sn,C}) \approx 20\text{-}25$ Hz
-CH ₂ - (γ)	~27 - 28	$^3J(\text{Sn,C}) \approx 55\text{-}65$ Hz
-CH ₃ (δ)	~13 - 14	$^4J(\text{Sn,C}) \approx \text{n.o.}$

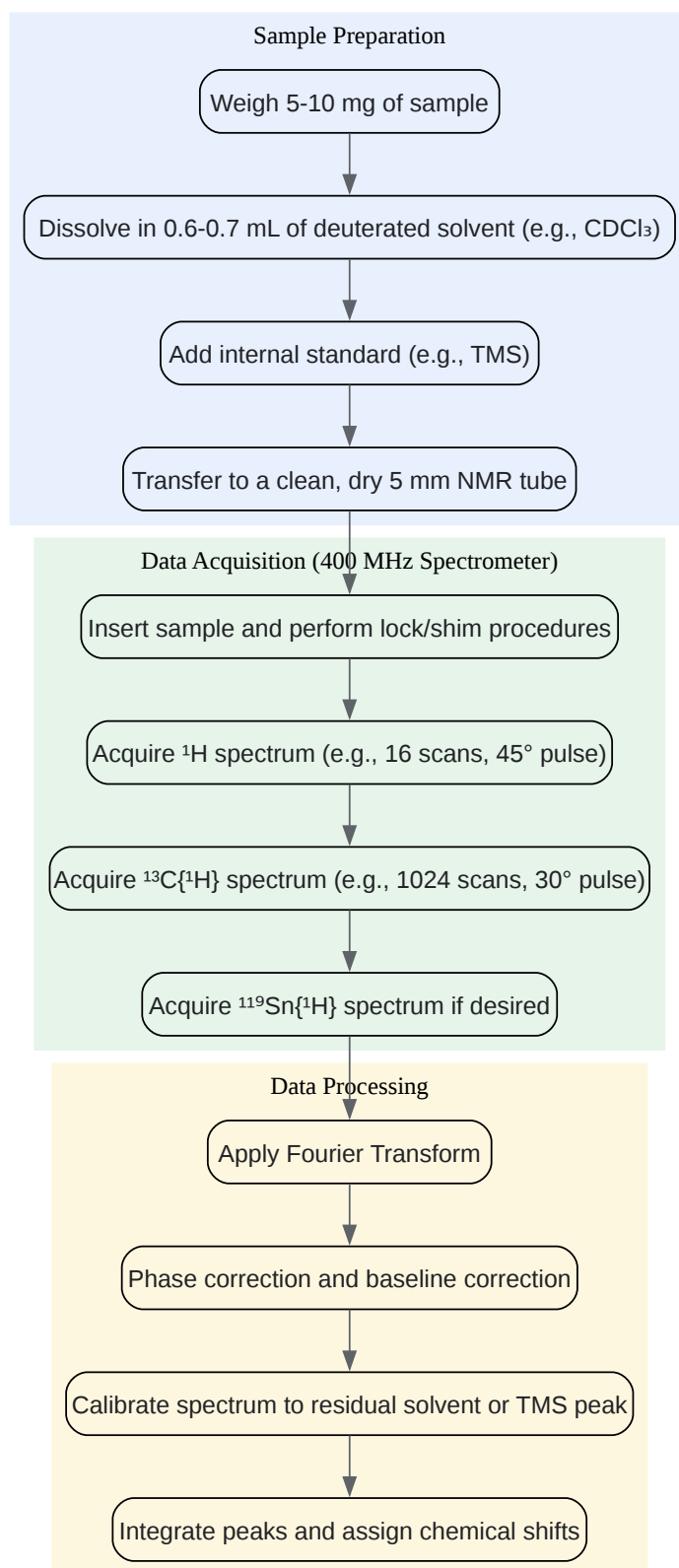
Note: Chemical shifts and coupling constants are estimates based on published data for similar organotin compounds.^{[2][8]} "n.o." = not observed.

¹¹⁹Sn NMR Spectroscopy

Direct detection of the tin nucleus via ¹¹⁹Sn NMR provides unambiguous confirmation of the organotin species. For tetraorganostannanes like **6-Chloro-2-(tributylstannyl)pyridine**, the chemical shift is expected to appear in a well-defined region, typically between +50 and -50 ppm relative to the standard reference, tetramethyltin (SnMe₄).^{[7][9]} This single experiment can rapidly confirm the presence and electronic environment of the tin center.

Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and high-quality data.



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Caption: Standard workflow for NMR analysis of organometallic compounds.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of the target compound. The presence of tin and chlorine, both of which have multiple stable isotopes, results in a highly characteristic and easily recognizable isotopic pattern for the molecular ion and any fragments containing these elements.

- Calculated Molecular Weight: 402.59 g/mol (Average), 403.1089 Da (Monoisotopic for $^{12}\text{C}_{17}\text{H}_{30}^{35}\text{Cl}^{14}\text{N}^{120}\text{Sn}$)[10][11]
- Expected Molecular Ion ($[\text{M}+\text{H}]^+$): m/z 404.1162 (Monoisotopic)[10]

Isotopic Pattern

The most compelling evidence in the mass spectrum is the isotopic cluster for the molecular ion. Tin has ten stable isotopes, with the most abundant being ^{120}Sn (32.97%), ^{118}Sn (24.01%), and ^{116}Sn (14.24%).[3] Chlorine has two isotopes: ^{35}Cl (75.77%) and ^{37}Cl (24.23%). The convolution of these patterns creates a unique fingerprint that can be computationally simulated and matched to the experimental data, providing unequivocal confirmation of the elemental formula.

Fragmentation Analysis

In techniques like electron ionization (EI) or electrospray ionization tandem MS (ESI-MS/MS), the molecular ion undergoes fragmentation. For tributylstannyl compounds, the most common fragmentation pathway involves the sequential loss of butyl radicals ($\bullet\text{C}_4\text{H}_9$, 57 Da) or butene molecules (C_4H_8 , 56 Da).[12] Cleavage of the tin-carbon bond is particularly favorable due to its relative weakness compared to C-C or C-H bonds.[12]

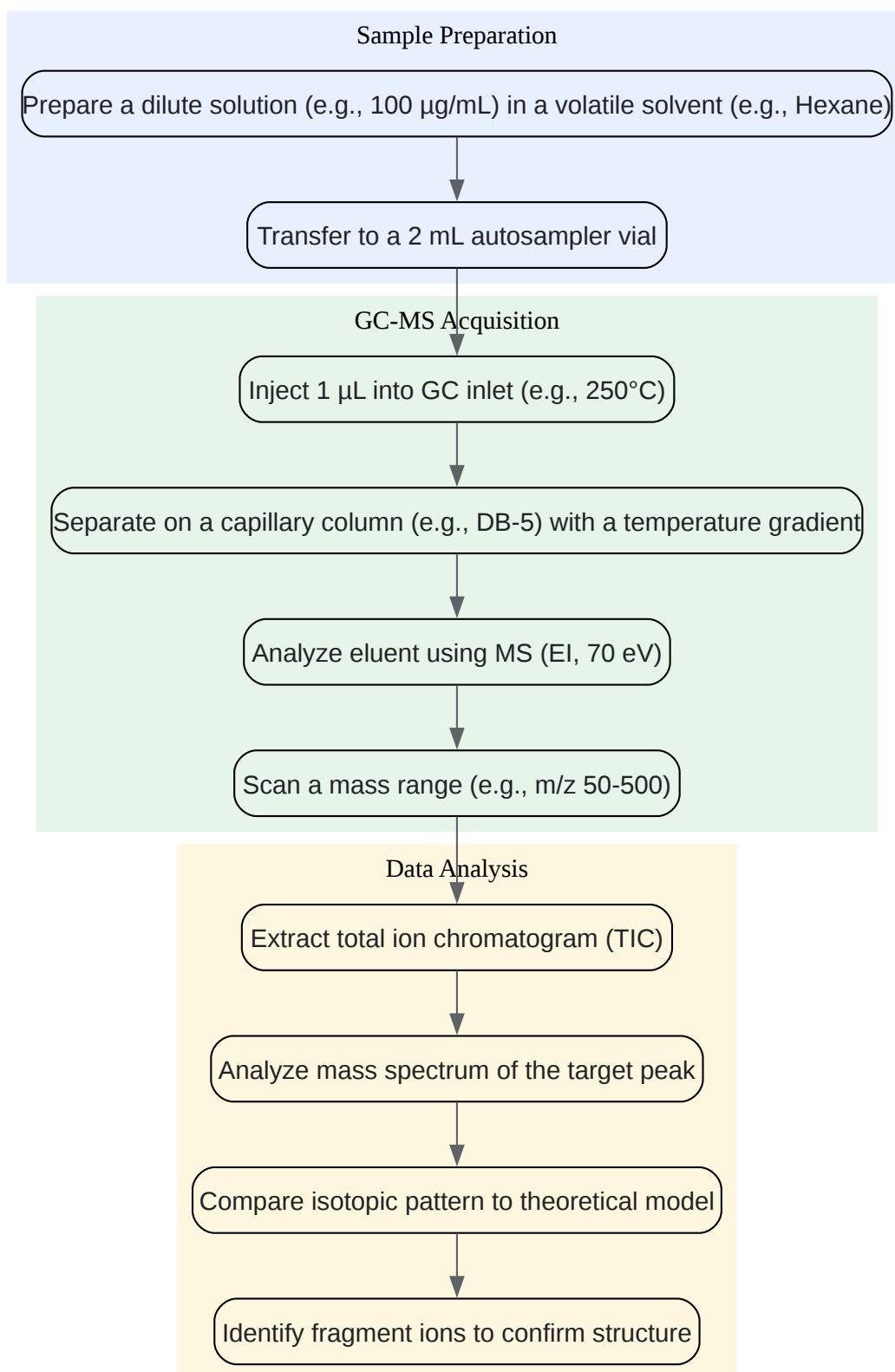


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Caption: Plausible fragmentation pathway via sequential loss of butyl radicals.

Protocol: GC-MS Sample Preparation and Acquisition

This protocol outlines a standard method for analyzing semi-volatile organometallics.



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